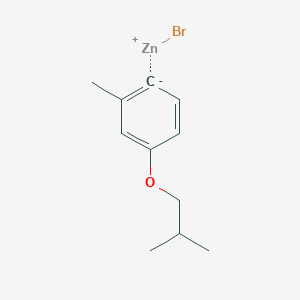
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the pyrrolidine and pyrimidine rings in its structure makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide typically involves the reaction of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Tetrahydrofuran (THF).
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and automation to handle large quantities. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Automated control systems: To monitor and maintain reaction conditions.
Purification steps: To ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.
Substitution reactions: Can replace halides in organic molecules.
Coupling reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters, and carbon dioxide.
Halides: Alkyl and aryl halides.
Catalysts: Palladium or nickel catalysts in coupling reactions.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
Hydrocarbons: From coupling reactions.
Substituted pyrimidines: From substitution reactions.
Scientific Research Applications
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic centers.
Comparison with Similar Compounds
Similar Compounds
- (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)lithium
- (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)sodium
- (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)potassium
Uniqueness
Compared to its lithium, sodium, and potassium analogs, (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide offers:
- Higher reactivity : Due to the nature of the magnesium-carbon bond.
- Better solubility : In organic solvents like THF.
- Versatility : In a broader range of chemical reactions.
This detailed article provides a comprehensive overview of this compound, 025 M in THF, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H10BrMgN3 |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
magnesium;2-pyrrolidin-1-yl-5H-pyrimidin-5-ide;bromide |
InChI |
InChI=1S/C8H10N3.BrH.Mg/c1-2-7-11(6-1)8-9-4-3-5-10-8;;/h4-5H,1-2,6-7H2;1H;/q-1;;+2/p-1 |
InChI Key |
PSWUFSOILSDNJN-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C1)C2=NC=[C-]C=N2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)


![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)






